CGP60474

Catalog No.
S523343
CAS No.
164658-13-3
M.F
C18H18ClN5O
M. Wt
355.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGP60474

CAS Number

164658-13-3

Product Name

CGP60474

IUPAC Name

3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]-2-pyridinyl]amino]propan-1-ol

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24)

InChI Key

IYNDTACKOAXKBJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3-(4-(2-(3-chlorophenylamino)pyrimidin-4-yl)pyridin-2-ylamino)propanol, CGP 60474

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO

The exact mass of the compound 1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]- is 355.11999 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CGP60474 (CAS: 164658-13-3) is a highly potent, ATP-competitive pan-cyclin-dependent kinase (CDK) and protein kinase C (PKC) inhibitor that has emerged as a premium chemical probe for advanced cell cycle, oncology, and inflammatory research. Structurally characterized as a phenylamino-pyrimidine derivative, it exhibits exceptional single-digit nanomolar affinities for key kinases, including CDK2/Cyclin E (IC50 = 3 nM) and CDK5/p25 (IC50 = 10 nM), alongside potent VEGFR-2 inhibition. From a procurement and processability standpoint, CGP60474 offers excellent handling characteristics, including high solubility in DMSO (up to 100 mM) and acidified aqueous solutions, ensuring reproducible formulation for both high-throughput in vitro screening and systemic in vivo dosing . Its unique multi-target profile and robust physicochemical stability make it an essential benchmark material for laboratories investigating complex phenotypic pathways, such as hypoxic fibrotic responses and LPS-induced endotoxemia.

Generic substitution with older-generation or more common CDK inhibitors, such as roscovitine or flavopiridol, frequently fails in complex phenotypic and translational models due to critical deficits in potency and target spectrum . While first-generation inhibitors often require submicromolar to micromolar concentrations to achieve target engagement, leading to significant off-target solvent toxicity and artifactual assay readouts, CGP60474 operates efficiently in the low nanomolar range . Furthermore, generic in-class substitutes lack CGP60474's specific dual-inhibitory action on downstream inflammatory modulators like PKC and mTOR, rendering them ineffective in specialized applications such as suppressing collagen secretion in hypoxic keloid fibroblasts or preventing mortality in severe endotoxemia models [1]. Consequently, substituting CGP60474 compromises assay reproducibility and limits the dynamic range of high-content screens.

Enzymatic Affinity and Potency vs. First-Generation CDK Inhibitors

In direct biochemical comparisons, CGP60474 demonstrates vastly superior affinity for critical cell cycle regulators compared to the common benchmark roscovitine. While roscovitine inhibits CDK2 with an IC50 of 700 nM, CGP60474 achieves an IC50 of 3 nM for CDK2/Cyclin E and 4 nM for CDK2/Cyclin A.

Evidence DimensionCDK2/Cyclin E IC50
Target Compound Data3 nM
Comparator Or BaselineRoscovitine (700 nM)
Quantified Difference>230-fold greater inhibitory potency
ConditionsCell-free biochemical kinase assay

Allows researchers to use significantly lower compound concentrations in cellular assays, minimizing solvent toxicity and off-target artifacts common with older generation inhibitors.

Superior Collagen Suppression in Hypoxic Fibrotic Models

During a high-content phenotype-based screen of 199 kinase inhibitors, CGP60474 emerged as the most potent collagen-suppressive agent. It achieved a normalized collagen inhibition (CInorm) score of 0.36, successfully abolishing Collagens I and VII production with minimal global toxicity, significantly outperforming the next best candidates RAF265 (0.58) and KIN001-244 (0.55)[1].

Evidence DimensionNormalized Collagen Inhibition (CInorm)
Target Compound Data0.36 (lower is better; complete abolishment of Collagens I and VII)
Comparator Or BaselineRAF265 (0.58) and KIN001-244 (0.55)
Quantified Difference38% greater collagen suppression than the next best candidate
ConditionsHigh-content phenotype-based drug screen in keloidal fibroblasts under 1% oxygen hypoxia

Establishes CGP60474 as the definitive benchmark positive control for high-throughput screening of novel anti-fibrotic and scar-reducing therapeutics.

Enhanced Efficacy in TSC1/TSC2-Deficient Cancer Cell Lines

In viability assays utilizing TSC1/TSC2 null liver carcinoma cell lines, CGP60474 demonstrated superior growth inhibition compared to the clinical-stage CDK inhibitor flavopiridol. While flavopiridol exhibited IC50 values ranging from 68 to 179 nM, cells were markedly more sensitive to CGP60474 due to its dual inhibitory effects on CDKs and mTOR signaling pathways [1].

Evidence DimensionCellular Growth Inhibition (IC50)
Target Compound DataHighly sensitive (sub-68 nM) due to dual CDK/mTOR effects
Comparator Or BaselineFlavopiridol (68 - 179 nM)
Quantified DifferenceSuperior growth inhibition profile
ConditionsIn vitro viability assay using TSC1/TSC2 null liver carcinoma cell lines

Provides a superior chemical probe for studying mTOR/CDK cross-talk in tuberous sclerosis complex models where standard CDK inhibitors underperform.

In Vivo Anti-Endotoxemic Efficacy and Systemic Bioavailability

Identified as the top candidate via the LINCS L1000 perturbation dataset, CGP60474 demonstrates excellent in vivo processability and efficacy. Administration of CGP60474 at 10 mg/kg (i.p.) significantly attenuated IL-6 and TNF-α levels and successfully reduced the mortality rate in a murine model of LPS-induced endotoxemia compared to vehicle controls [1].

Evidence DimensionLPS-induced mortality and IL-6 reduction
Target Compound DataSignificant survival increase and IL-6 attenuation at 10 mg/kg i.p.
Comparator Or BaselineVehicle / LPS-only baseline
Quantified DifferenceReversal of endotoxemic mortality
ConditionsMurine in vivo model of LPS-induced endotoxemia

Validates the compound's processability and systemic bioavailability for complex in vivo inflammatory models, justifying its selection for preclinical sepsis research.

High-Content Phenotypic Screening for Anti-Fibrotic Agents

Due to its proven ability to abolish Collagen I and VII production with a superior CInorm score of 0.36 under hypoxic conditions, CGP60474 is the optimal positive control for screening libraries against keloid and scleroderma fibroblast models [1].

In Vivo Modeling of Sepsis and Endotoxemia

CGP60474's high aqueous processability and validated efficacy at 10 mg/kg (i.p.) make it a highly reliable pharmacological intervention for reducing IL-6 and TNF-α in murine models of LPS-induced endotoxemia [2].

TSC1/TSC2-Deficient Cancer Research

For researchers investigating tuberous sclerosis complex (TSC) mutations, CGP60474 provides a distinct advantage over flavopiridol by leveraging its dual CDK and mTOR inhibitory effects to achieve deeper growth suppression in TSC-null carcinoma lines [3].

Precision Cell Cycle Arrest and Kinase Profiling

With single-digit nanomolar IC50 values against CDK1, CDK2, and CDK5, CGP60474 is the procurement material of choice for inducing clean, reversible G1/S phase cell cycle arrest without the micromolar dosing toxicity associated with older agents like roscovitine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

355.1199879 Da

Monoisotopic Mass

355.1199879 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16IP6G5MLC

Other CAS

164658-13-3

Wikipedia

Cgp-60474

Dates

Last modified: 08-15-2023
1: Kuo GH, Deangelis A, Emanuel S, Wang A, Zhang Y, Connolly PJ, Chen X, Gruninger RH, Rugg C, Fuentes-Pesquera A, Middleton SA, Jolliffe L, Murray WV. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. J Med Chem. 2005 Jul 14;48(14):4535-46. PubMed PMID: 15999992.
2: Stanetty P, Hattinger G, Schnürch M, Mihovilovic MD. Novel and efficient access to phenylamino-pyrimidine type protein kinase C inhibitors utilizing a Negishi cross-coupling strategy. J Org Chem. 2005 Jun 24;70(13):5215-20. PubMed PMID: 15960526.

Explore Compound Types